molecular formula C42H71O5PSi3 B602423 ((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide CAS No. 200636-54-0

((Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide

Cat. No. B602423
CAS RN: 200636-54-0
M. Wt: 771.254
InChI Key: DCCWLTTWSBJXFK-WKJGISSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eldecalcitol Intermediate A is an intermediate of eldecalcitol, a vitamin D3 analogue for the treatment of osteoporosis. Eldecalcitol is more active in bone resorption inhibition in comparison with alfacalcidol.

Scientific Research Applications

Organic Synthesis

The tert-butyl(dimethyl)silyl groups are often used as protective groups in organic synthesis. They can be selectively attached to sensitive hydroxyl groups to prevent unwanted reactions during synthesis steps. Once the desired reactions have been completed, these groups can be removed under mild acidic conditions .

Biocatalysis

The tert-butyl(dimethyl)silyl groups’ unique reactivity could be harnessed in biocatalytic processes, potentially leading to more efficient and selective enzymatic reactions .

properties

IUPAC Name

3-[2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71O5PSi3/c1-33-34(28-31-48(43,35-24-19-17-20-25-35)36-26-21-18-22-27-36)32-37(46-50(13,14)41(5,6)7)39(38(33)47-51(15,16)42(8,9)10)44-29-23-30-45-49(11,12)40(2,3)4/h17-22,24-28,37-39H,1,23,29-32H2,2-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCWLTTWSBJXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71O5PSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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